![molecular formula C17H18N2OS B2984273 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole CAS No. 615280-09-6](/img/structure/B2984273.png)
2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a thioether and an o-tolyloxy group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of o-tolyl alcohol with 3-chloropropyl thioether to form the intermediate 3-(o-tolyloxy)propyl thioether. This intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: HNO3, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzoimidazoles, halogenated benzimidazoles
Scientific Research Applications
2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to antimicrobial effects. The thioether and o-tolyloxy groups may enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(p-tolyloxy)propyl)thio)-1H-benzo[d]imidazole
- 2-((3-(m-tolyloxy)propyl)thio)-1H-benzo[d]imidazole
- 2-((3-(phenoxy)propyl)thio)-1H-benzo[d]imidazole
Uniqueness
2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the o-tolyloxy group, which may impart distinct steric and electronic properties compared to its para- and meta-substituted analogs. This uniqueness can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(2-methylphenoxy)propylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-7-2-5-10-16(13)20-11-6-12-21-17-18-14-8-3-4-9-15(14)19-17/h2-5,7-10H,6,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIJMSMSXCMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)
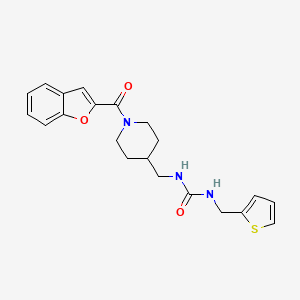
![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)

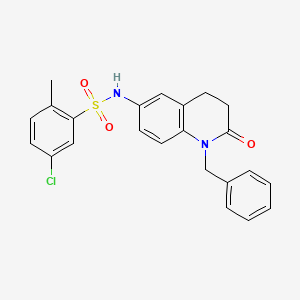
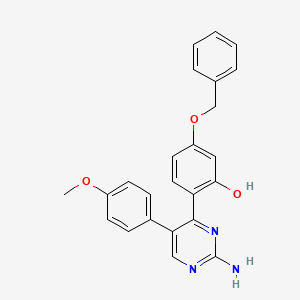
![3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2984201.png)
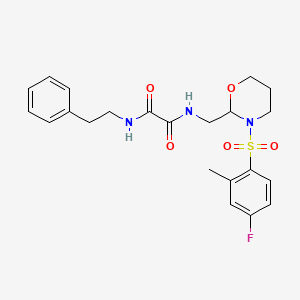
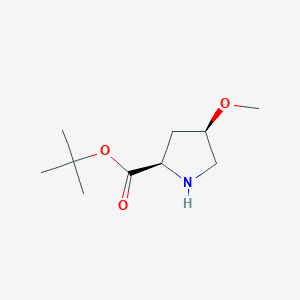
![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)
![N-[(4-methylphenyl)methyl]-2-{7-oxo-3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2984209.png)
![N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B2984211.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984212.png)

